molecular formula C9H9BrClNO B13035662 (R)-8-Bromo-6-chlorochroman-4-amine

(R)-8-Bromo-6-chlorochroman-4-amine

Cat. No.: B13035662
M. Wt: 262.53 g/mol
InChI Key: BRLUFYJYSFLGOV-MRVPVSSYSA-N
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Description

®-8-Bromo-6-chlorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-6-chlorochroman-4-amine typically involves multiple steps, starting from readily available precursors. One common method includes the bromination and chlorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-8-Bromo-6-chlorochroman-4-amine may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Types of Reactions:

    Oxidation: ®-8-Bromo-6-chlorochroman-4-amine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

Chemistry: ®-8-Bromo-6-chlorochroman-4-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are of interest in the development of new therapeutic agents. It has shown potential in preliminary studies for treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, ®-8-Bromo-6-chlorochroman-4-amine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-8-Bromo-6-chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

    8-Bromo-6-chlorochroman: Lacks the amine group, resulting in different chemical and biological properties.

    6-Chlorochroman-4-amine: Lacks the bromine atom, which may affect its reactivity and interactions.

    8-Bromo-4-amine-chroman: Similar structure but with different substitution patterns, leading to variations in activity.

Uniqueness: ®-8-Bromo-6-chlorochroman-4-amine stands out due to the presence of both bromine and chlorine atoms, along with the amine group

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

(4R)-8-bromo-6-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

BRLUFYJYSFLGOV-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2Br)Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)Cl

Origin of Product

United States

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